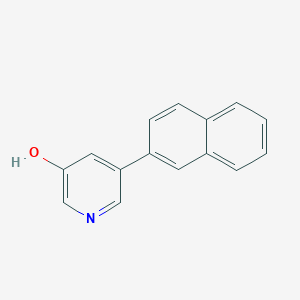

5-(Naphthalen-2-yl)pyridin-3-ol

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a vast and dynamic field of study, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. mdpi.comresearchgate.net These compounds are of immense importance as they form the backbone of numerous natural products, pharmaceuticals, and functional materials. mdpi.comresearchgate.net The pyridine (B92270) ring, a six-membered heterocycle with one nitrogen atom, is a particularly prominent scaffold in medicinal chemistry. rsc.orgrsc.orgresearchgate.net The introduction of a naphthalene (B1677914) substituent to a pyridin-3-ol core places 5-(Naphthalen-2-yl)pyridin-3-ol firmly within the domain of advanced heterocyclic chemistry, where the goal is to create novel molecular frameworks with tailored properties.

Recent advancements in synthetic methodologies, including C-H activation, photoredox catalysis, and multicomponent reactions, have empowered chemists to construct complex heterocyclic systems with high efficiency and precision. researchgate.netjmchemsci.com These methods are crucial for accessing novel compounds like this compound and exploring their potential applications.

Significance of Pyridin-3-ol and Naphthalene Scaffolds in Advanced Chemical Studies

The pyridin-3-ol moiety is a key structural feature in many biologically active compounds. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Pyridine derivatives are found in a wide array of FDA-approved drugs, highlighting their therapeutic relevance. rsc.orgrsc.org

The combination of these two scaffolds in this compound could lead to synergistic effects, potentially resulting in novel biological activities or material properties.

Overview of Research Trajectories for Complex Organic Molecules

The study of complex organic molecules like this compound typically follows a well-defined research trajectory. This begins with the development of efficient and scalable synthetic routes to access the molecule in sufficient quantities for further investigation. purdue.edu

Once synthesized, the compound undergoes rigorous characterization to confirm its structure and purity. A variety of analytical techniques are employed for this purpose, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and connectivity of atoms. unibo.it

Mass Spectrometry (MS): Determines the molecular weight and can provide insights into the fragmentation pattern of the molecule. unibo.it

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify functional groups and study the electronic properties of the compound.

Following characterization, the molecule's properties are investigated. This could involve screening for biological activity against various targets, or measuring its photophysical and electronic properties for potential applications in materials science. Computational modeling and theoretical analyses often complement experimental work to provide a deeper understanding of the molecule's behavior. nih.govacs.org

Interactive Data Table: Key Characteristics of Constituent Scaffolds

| Scaffold | Key Features | Common Applications |

| Pyridin-3-ol | Heterocyclic aromatic ring, Hydrogen bonding capabilities | Medicinal chemistry, Pharmaceuticals |

| Naphthalene | Bicyclic aromatic system, Planar and electron-rich | Materials science, Organic electronics, Dyes, Medicinal chemistry |

Interactive Data Table: Common Analytical Techniques for Organic Molecules

| Technique | Information Obtained |

| NMR Spectroscopy | Molecular structure, atom connectivity, purity |

| Mass Spectrometry | Molecular weight, fragmentation patterns |

| IR Spectroscopy | Presence of functional groups |

| UV-Vis Spectroscopy | Electronic transitions, conjugation |

Structure

3D Structure

Properties

IUPAC Name |

5-naphthalen-2-ylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15-8-14(9-16-10-15)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXOPBOTUCTZLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CN=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682869 | |

| Record name | 5-(Naphthalen-2-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150145-22-5 | |

| Record name | 5-(Naphthalen-2-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Naphthalen 2 Yl Pyridin 3 Ol

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. In the analysis of 5-(Naphthalen-2-yl)pyridin-3-ol, both standard and high-resolution mass spectrometry (HRMS) are utilized to characterize the molecular ion.

Detailed Research Findings:

Standard mass spectrometry would reveal the mass-to-charge ratio (m/z) of the molecular ion, which for this compound (C15H11NO) is approximately 221.26 g/mol . chemenu.com HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. This technique can differentiate between compounds with the same nominal mass but different chemical formulas, thus confirming the molecular formula of C15H11NO. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, showing the loss of specific fragments from the parent molecule, which helps to piece together the connectivity of the atoms.

| Technique | Information Obtained | Expected m/z for [M]+ |

|---|---|---|

| Mass Spectrometry (MS) | Nominal molecular weight and fragmentation pattern | 221 |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental formula | 221.0840 |

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of chemical bonds, a characteristic spectrum is obtained.

Detailed Research Findings:

The FTIR spectrum of this compound would exhibit several key absorption bands indicative of its structure. A broad absorption band in the region of 3400-3200 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. The presence of the aromatic naphthalene (B1677914) and pyridine (B92270) rings would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the pyridine ring would also be observable.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3400-3200 (broad) |

| Aromatic C-H | C-H Stretch | >3000 |

| Aromatic C=C | C=C Stretch | 1600-1450 |

| Pyridine C-N | C-N Stretch | ~1350-1250 |

Electronic Spectroscopy (UV-Vis, Circular Dichroism, Magnetic Circular Dichroism) for Electronic Structure and Spectra

Detailed Research Findings:

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π-π* transitions within the aromatic naphthalene and pyridine ring systems. dtu.dk These transitions are typically observed in the ultraviolet region. The substitution pattern on the pyridine ring and the presence of the hydroxyl group can influence the position and intensity of these absorption bands.

Circular dichroism (CD) spectroscopy would be employed if the molecule is chiral or placed in a chiral environment. Since this compound itself is not chiral, its CD spectrum would be silent unless it forms complexes with chiral molecules or is studied in a chiral solvent.

Magnetic circular dichroism (MCD) is a powerful technique for studying the electronic structure of molecules, particularly for resolving overlapping electronic transitions that may not be apparent in the UV-Vis spectrum. aps.orgnih.govaps.org MCD spectra are measured in the presence of a magnetic field and can provide information about the symmetry of the electronic states and the presence of degenerate excited states. aps.orgnih.govaps.org For this compound, MCD could help to delineate the various π-π* transitions of the naphthalene and pyridine chromophores. dtu.dk

| Technique | Information Obtained | Expected Spectral Features |

|---|---|---|

| UV-Vis Spectroscopy | Electronic transitions | Absorptions for π-π* transitions in the UV region |

| Circular Dichroism (CD) | Chirality and secondary structure | Silent spectrum (unless in a chiral environment) |

| Magnetic Circular Dichroism (MCD) | Electronic structure and transition assignments | Derivative-shaped signals corresponding to electronic transitions |

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing

By diffracting X-rays through a single crystal of this compound, a detailed map of electron density can be generated, from which the precise atomic coordinates can be determined.

Detailed Research Findings:

| Structural Parameter | Information Provided |

|---|---|

| Bond Lengths and Angles | Precise geometric parameters of the molecule. researchgate.net |

| Torsion Angles | Conformation of the molecule, including the dihedral angle between the naphthalene and pyridine rings. acs.org |

| Crystal Packing | Arrangement of molecules in the unit cell and intermolecular interactions like hydrogen bonding and π-π stacking. researchgate.netnih.gov |

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample and to identify different crystalline phases or polymorphs.

Detailed Research Findings:

The PXRD pattern of a crystalline sample of this compound would show a unique set of diffraction peaks at specific angles (2θ). This pattern serves as a fingerprint for the crystalline form. researchgate.net It can be used to assess the purity of the sample and to identify any different crystalline polymorphs that may exist, each having a distinct PXRD pattern.

| Technique | Information Obtained | Data Representation |

|---|---|---|

| Powder X-ray Diffraction (PXRD) | Crystalline phase identification and purity assessment. researchgate.net | Diffractogram showing intensity vs. diffraction angle (2θ). researchgate.net |

Theoretical and Computational Investigations of 5 Naphthalen 2 Yl Pyridin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules from first principles. These methods solve approximations of the Schrödinger equation to predict molecular characteristics, offering insights that complement and guide experimental work. For a molecule like 5-(naphthalen-2-yl)pyridin-3-ol, these calculations can elucidate its geometry, reactivity, and intramolecular forces.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. acs.org This is achieved by finding the minimum energy structure on the potential energy surface. Functionals like B3LYP are commonly paired with basis sets (e.g., 6-311G(d,p)) to provide a balance of accuracy and computational cost for organic molecules. acs.org

For this compound, a DFT geometry optimization would calculate the precise bond lengths, bond angles, and dihedral angles. A key parameter would be the dihedral angle between the pyridine (B92270) and naphthalene (B1677914) rings, which dictates the degree of planarity and conjugation between the two aromatic systems. In a related compound, 1-[(Pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol, the experimentally determined dihedral angle between the naphthalene and pyridine rings was found to be 74.22(6)°. nih.govmdpi.com A similar significant twist would be expected in this compound, which would influence its electronic properties. The optimization would also detail the geometry around the hydroxyl group on the pyridine ring.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A smaller energy gap suggests that a molecule is more easily excitable and more reactive. researchgate.net For this compound, the HOMO would likely be distributed across the electron-rich naphthalene and hydroxypyridine rings, while the LUMO might be concentrated more on the pyridine ring, which is a known electron-accepting moiety. nih.gov The magnitude of the energy gap would provide insight into the charge transfer characteristics within the molecule. For instance, studies on other donor-acceptor systems with pyridine and naphthalene components have shown that the HOMO-LUMO gap is a key factor in determining their potential use in electronic devices. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Preferences

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It helps to identify electron-rich regions, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack. On an MEP map, negative potential (typically colored red or yellow) indicates electron-rich areas, while positive potential (blue) signifies electron-deficient areas. researchgate.net

For this compound, the MEP analysis would be expected to show significant negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, highlighting these as primary sites for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen of the hydroxyl group would appear as a region of high positive potential. The naphthalene ring would likely show a delocalized region of moderate negative potential, characteristic of aromatic systems. ontosight.ai This analysis is invaluable for predicting how the molecule will interact with other molecules, including biological targets like enzymes or receptors. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds and lone pairs). mdpi.com A key part of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO, stabilizing the molecule.

In this compound, NBO analysis would quantify the delocalization of electron density between the naphthalene and pyridine rings. It would reveal hyperconjugative interactions, such as the donation of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals (σ* or π*) of the adjacent rings. The magnitude of these interaction energies (E(2)) indicates the strength of the electronic communication between different parts of the molecule. mdpi.com This provides a quantitative measure of conjugation and resonance effects that are fundamental to its structure and reactivity.

Aromaticity Indices (e.g., HOMA)

Aromaticity is a key concept in chemistry, and several quantitative indices have been developed to measure it. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths within a ring from an ideal aromatic reference value. A HOMA value close to 1 indicates a high degree of aromaticity, while a value near 0 suggests a non-aromatic system. consensus.app

For this compound, HOMA calculations would be performed separately for the pyridine ring and the two rings of the naphthalene system. It is generally observed that in linked heteroaromatic systems, the aromaticity of one ring can be influenced by the other. Studies on quinoline (B57606) derivatives, which feature fused benzene (B151609) and pyridine rings, show that the pyridine-type ring often has a slightly lower HOMA value than the benzene-type ring. A similar analysis for the title compound would quantify the aromatic character of each ring and reveal any dearomatization caused by the electronic interplay between the naphthalene and hydroxypyridine moieties.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation and De-excitation Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules. It is used to calculate the energies of electronic transitions, which correspond to the absorption of light, and to predict UV-Visible absorption spectra. researchgate.net This provides insight into a molecule's color and its photophysical properties.

A TD-DFT analysis of this compound would predict the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions. The primary transitions would likely be π → π* excitations within the aromatic system. The analysis would identify which molecular orbitals are involved in these transitions (e.g., HOMO to LUMO, HOMO-1 to LUMO, etc.). This information is critical for understanding the photochemistry of the molecule and for designing materials with specific optical properties, such as dyes for solar cells or fluorescent probes. researchgate.net

Conformational Analysis and Potential Energy Surface (PES) Studies

No specific studies on the conformational analysis or potential energy surface of this compound have been found in the reviewed literature. This type of analysis would typically involve rotating the single bonds connecting the naphthalene and pyridine rings and the hydroxyl group to identify the most energetically favorable conformations.

Computational Prediction of Optical Properties (e.g., Hyperpolarizability)

There is no available data from computational studies predicting the optical properties, such as hyperpolarizability, for this compound. Such predictions would require dedicated quantum chemical calculations to determine the molecule's response to an external electric field.

Coordination Chemistry of 5 Naphthalen 2 Yl Pyridin 3 Ol As a Ligand

Ligand Design Principles Based on Pyridine (B92270) Nitrogen and Phenolic Oxygen Donor Sites

The design of 5-(Naphthalen-2-yl)pyridin-3-ol as a ligand is centered around its two primary donor sites: the nitrogen atom of the pyridine ring and the oxygen atom of the phenolic group. This N,O-donor set allows the molecule to function as a bidentate chelating agent, forming a stable six-membered ring upon coordination to a metal center.

Pyridine Nitrogen: The nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system. jscimedcentral.com This makes it a readily available Lewis base site for coordinating with transition metal ions. jscimedcentral.comwikipedia.org Pyridine and its derivatives are well-established ligands in coordination chemistry, known for forming stable metal complexes. acs.orgnih.gov

Phenolic Oxygen: The hydroxyl group at the 3-position can be deprotonated to form a phenolate anion. This anionic oxygen atom is a hard donor, forming strong coordinate bonds, particularly with first-row transition metals. The deprotonation is often facilitated by the addition of a base during complex synthesis or by the basicity of the metal salt's counter-ion.

Chelate Effect: The simultaneous coordination of both the nitrogen and oxygen atoms to a single metal ion results in the formation of a stable six-membered metallacycle. This phenomenon, known as the chelate effect, significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with analogous monodentate ligands.

Naphthalene (B1677914) Substituent: The large, planar naphthalene group at the 5-position does not directly participate in coordination. However, its steric bulk can influence the geometry of the resulting complexes, control the number of ligands that can coordinate to a metal center, and affect the solubility of the complexes in various solvents. Furthermore, the extended aromatic system can participate in non-covalent π-π stacking interactions, influencing the crystal packing and supramolecular assembly of the complexes in the solid state.

Synthesis of Metal Complexes with Transition Metals (e.g., Cu(II), Co(II), Ni(II), Zn(II), Pd(II))

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable transition metal salt in an appropriate solvent. The general procedure consists of dissolving stoichiometric amounts of the ligand and the metal salt, often with gentle heating to ensure complete dissolution and reaction.

The reaction is commonly performed in polar solvents such as methanol, ethanol, or acetonitrile. For the deprotonation of the phenolic hydroxyl group, which is often crucial for stable complex formation, a base like sodium hydroxide, triethylamine, or sodium acetate may be added to the reaction mixture. The resulting metal complex often precipitates from the solution upon cooling or after partial evaporation of the solvent and can be isolated by filtration.

| Metal Ion | Typical Metal Salt | Ligand:Metal Ratio | Solvent | Base (if needed) | Typical Product |

|---|---|---|---|---|---|

| Cu(II) | CuCl₂·2H₂O or Cu(OAc)₂·H₂O | 2:1 | Methanol/Ethanol | Triethylamine | [Cu(L)₂] |

| Co(II) | Co(OAc)₂·4H₂O or Co(NO₃)₂·6H₂O | 2:1 | Methanol | Sodium Acetate | [Co(L)₂(H₂O)₂] |

| Ni(II) | NiCl₂·6H₂O or Ni(ClO₄)₂·6H₂O | 2:1 | Ethanol | Sodium Hydroxide | [Ni(L)₂] |

| Zn(II) | ZnCl₂ or Zn(OAc)₂·2H₂O | 2:1 | Methanol/DMF | Not always required | [Zn(L)₂] |

| Pd(II) | PdCl₂ or K₂[PdCl₄] | 2:1 | Acetonitrile/DMF | Sodium Acetate | [Pd(L)₂] |

*L represents the deprotonated 5-(Naphthalen-2-yl)pyridin-3-olate ligand.

Structural Characterization of Metal Complexes

The structural diversity of metal complexes derived from this compound is dictated by the coordination preferences of the metal ion, the stoichiometry of the reaction, and the reaction conditions.

The ligand primarily acts as a bidentate N,O-chelator. However, the phenolate oxygen also has the potential to act as a bridging atom between two metal centers.

Mononuclear Complexes: In the most common coordination mode, two ligands chelate to one metal center to form a neutral complex of the type [M(L)₂]. The resulting geometry depends on the d-electron configuration and size of the metal ion.

Cu(II): Typically forms distorted square planar or square pyramidal geometries. mdpi.comnih.gov

Co(II): Can adopt either four-coordinate tetrahedral or six-coordinate octahedral geometries, the latter being achieved by the coordination of two additional solvent molecules or other ligands. mdpi.com

Ni(II): Known to form both square planar (typically with d⁸ ions) and octahedral geometries. wikipedia.org

Zn(II): As a d¹⁰ ion, it almost exclusively forms four-coordinate tetrahedral complexes.

Pd(II): As a second-row d⁸ metal, it strongly favors a four-coordinate square planar geometry. acs.org

Bridging Coordination: The phenolate oxygen can bridge two metal ions (μ₂-O), leading to the formation of multinuclear complexes. This mode is often observed in complexes with a 1:1 metal-to-ligand ratio. uu.nl

The ability of the phenolate oxygen to bridge metal centers allows for the assembly of complexes with varying nuclearity.

Mononuclear: As described above, these are typically formed when the ligand acts purely as a chelating agent, resulting in discrete [M(L)₂] or [M(L)₂(Solvent)ₓ] units.

Polymeric: While less common for such a bulky ligand, the bridging capability could theoretically lead to the formation of one-dimensional coordination polymers if other smaller bridging co-ligands are also present in the coordination sphere.

| Nuclearity | General Formula | Coordination Mode of Ligand | Potential Metal Geometries |

|---|---|---|---|

| Mononuclear | [M(L)₂] | Bidentate Chelate | Square Planar, Tetrahedral |

| Mononuclear | [M(L)₂(H₂O)₂] | Bidentate Chelate | Octahedral |

| Dinuclear | [M₂(μ-L)₂X₂] | Bidentate Chelate & Bridging (μ₂-O) | Square Pyramidal, Distorted Octahedral |

| Polymeric | [M(L)X]ₙ | Bidentate Chelate & Bridging (μ₂-O) | Octahedral |

*L = deprotonated ligand; X = ancillary ligand (e.g., halide, solvent).

Electronic Structure and Spin States of Metal Complexes

The electronic properties and spin states of the metal complexes are governed by the ligand field created by the N,O-donor set of this compound. The nature of the metal ion, its oxidation state, and its coordination geometry are critical factors.

Cu(II) Complexes (d⁹): These complexes are paramagnetic with one unpaired electron (S=1/2). Their electronic spectra typically show broad, weak d-d transition bands in the visible or near-IR region, characteristic of their distorted geometries.

Co(II) Complexes (d⁷): Cobalt(II) complexes are generally paramagnetic. In an octahedral field, they typically exist in a high-spin state (S=3/2) with three unpaired electrons. nih.gov Tetrahedral Co(II) complexes are also high-spin. The magnetic properties are highly sensitive to distortions from ideal geometries. marquette.edunih.gov

Ni(II) Complexes (d⁸): Nickel(II) complexes with this ligand can exhibit different spin states depending on the geometry. Octahedral complexes are paramagnetic and high-spin (S=1), typically appearing green or blue. nih.govkyoto-u.ac.jp In contrast, four-coordinate square planar complexes are diamagnetic and low-spin (S=0), often with characteristic red, orange, or yellow colors. ijsdr.org

Zn(II) Complexes (d¹⁰): With a completely filled d-shell, these complexes are diamagnetic (S=0) and typically colorless, with their UV-Vis spectra dominated by ligand-based π-π* transitions.

Pd(II) Complexes (d⁸): Palladium(II) in a square planar environment is consistently low-spin (S=0) and diamagnetic. acs.org Its electronic spectrum is characterized by d-d transitions and more intense charge-transfer bands.

| Complex Type | Geometry | dⁿ Configuration | Spin State (S) | Magnetic Behavior |

|---|---|---|---|---|

| [Cu(L)₂] | Square Planar (distorted) | d⁹ | 1/2 | Paramagnetic |

| [Co(L)₂(H₂O)₂] | Octahedral | d⁷ | 3/2 (High-spin) | Paramagnetic |

| [Ni(L)₂] | Square Planar | d⁸ | 0 (Low-spin) | Diamagnetic |

| [Ni(L)₂(H₂O)₂] | Octahedral | d⁸ | 1 (High-spin) | Paramagnetic |

| [Zn(L)₂] | Tetrahedral | d¹⁰ | 0 | Diamagnetic |

| [Pd(L)₂] | Square Planar | d⁸ | 0 (Low-spin) | Diamagnetic |

Advanced Applications in Materials Science

Development as Components in Optoelectronic Devices and Functional Materials

There is currently no available research detailing the development or investigation of 5-(Naphthalen-2-yl)pyridin-3-ol as a component in optoelectronic devices or other functional materials. While related chemical structures, such as pyridine-functionalized naphthalene (B1677914) diimides, have been explored for applications like supercapacitors, specific data for this compound is absent from the current scientific record.

Exploration in Luminescent Materials

The potential of this compound as a luminescent material has not been specifically documented. The inherent photophysical properties that would arise from the combination of the naphthalene and pyridin-3-ol moieties have not been characterized. Research on similar classes of compounds, such as other pyridine (B92270) derivatives and platinum(II) dimers, has shown that they can exhibit strong luminescence, but these findings cannot be directly extrapolated to this compound without dedicated experimental investigation.

Investigation of Magnetic Properties in Coordination Polymers

The synthesis of coordination polymers incorporating this compound as a ligand and the subsequent investigation of their magnetic properties have not been reported. Studies on coordination polymers often utilize pyridine derivatives to create diverse structural motifs and explore magnetic interactions between metal centers. However, the specific influence of the this compound ligand on the magnetic behavior of such polymers remains an unresearched area.

Potential in Sensing Applications (e.g., Surface-Enhanced Raman Scattering (SERS) Active Materials)

There is no available information on the use of this compound in sensing applications, including as a Surface-Enhanced Raman Scattering (SERS) active material. The suitability of a compound for SERS is dependent on its ability to adsorb to a metallic nanoparticle surface and its Raman scattering cross-section, properties that have not been investigated for this compound.

Future Research Directions and Emerging Methodologies

Novel Synthetic Route Development and Optimization

The efficient synthesis of 5-(Naphthalen-2-yl)pyridin-3-ol is a cornerstone for its further investigation. While standard cross-coupling methodologies can, in principle, afford this structure, future research will likely focus on developing more innovative and sustainable synthetic strategies. A key area of exploration will be the refinement of one-pot or domino reaction sequences that can construct the core structure with high atom economy and reduced waste. For instance, novel palladium-catalyzed cross-coupling reactions or C-H activation strategies could provide more direct routes to the target molecule, bypassing the need for pre-functionalized starting materials.

Furthermore, the optimization of existing synthetic protocols will be crucial. This includes a systematic investigation of catalysts, ligands, solvents, and reaction conditions to maximize yield, minimize reaction times, and ensure scalability. The development of flow chemistry processes for the synthesis of this compound could offer significant advantages in terms of safety, reproducibility, and throughput.

A comparative table of potential synthetic methodologies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Suzuki Coupling | High functional group tolerance, commercially available starting materials. | Requires pre-functionalized starting materials, potential for catalyst contamination. |

| Buchwald-Hartwig Amination | Direct formation of the C-N bond. | Can require harsh reaction conditions, potential for side reactions. |

| C-H Activation | High atom economy, avoids pre-functionalization. | Regioselectivity can be a challenge, may require specialized catalysts. |

| One-Pot/Domino Reactions | Increased efficiency, reduced workup steps. | Requires careful optimization of multiple reaction steps. |

| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction parameters. | Requires specialized equipment and expertise. |

Application of Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is paramount. While standard spectroscopic techniques like 1H and 13C NMR, and mass spectrometry provide essential connectivity information, future research will undoubtedly leverage more advanced methods to gain deeper insights.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be instrumental in unambiguously assigning all proton and carbon signals, especially in complex derivatives. nih.gov Solid-state NMR could provide valuable information about the compound's structure and dynamics in the solid state.

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), will be crucial for confirming the elemental composition with high accuracy. arxiv.org Techniques like tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the molecule, providing further structural elucidation. arxiv.org

In addition to NMR and mass spectrometry, other spectroscopic methods will play a vital role. nih.gov UV-Visible absorption and fluorescence spectroscopy can probe the electronic transitions within the molecule, offering insights into its photophysical properties. arxiv.org Infrared (IR) and Raman spectroscopy will continue to be used to identify characteristic vibrational modes of the functional groups present in the molecule. arxiv.org

| Spectroscopic Technique | Information Gained |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships between atoms. nih.gov |

| Solid-State NMR | Structural information in the solid state, including polymorphism. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular formula determination. arxiv.org |

| Tandem Mass Spectrometry (MS/MS) | Structural information through fragmentation analysis. arxiv.org |

| UV-Visible and Fluorescence Spectroscopy | Electronic transitions and photophysical properties. arxiv.org |

| Infrared (IR) and Raman Spectroscopy | Identification of functional groups and vibrational modes. arxiv.org |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the discovery and design of new molecules. In the context of this compound, these computational tools can be employed to accelerate research and guide experimental efforts.

ML models can be trained on existing chemical databases to predict a wide range of properties for this compound and its virtual derivatives. These properties could include solubility, melting point, and electronic properties like the HOMO-LUMO gap. Such predictions can help prioritize which derivatives to synthesize and test, saving significant time and resources.

Furthermore, generative AI models can be used to design novel analogues of this compound with desired properties. By learning the underlying structure-property relationships from known data, these models can propose new chemical structures that are likely to exhibit enhanced performance for a specific application. This data-driven approach represents a paradigm shift from traditional, intuition-based molecular design.

| AI/ML Application | Potential Impact |

| Property Prediction | Rapidly screen virtual libraries of derivatives for desired properties. |

| Generative Molecular Design | Propose novel structures with optimized properties for specific applications. |

| Reaction Prediction | Predict the outcomes of synthetic reactions, aiding in the design of new synthetic routes. |

| Spectroscopic Data Analysis | Assist in the interpretation of complex spectroscopic data. |

Exploration of New Materials Science Paradigms and Functional Properties

The unique hybrid structure of this compound, combining an electron-rich naphthalene (B1677914) moiety with an electron-deficient pyridine (B92270) ring, makes it a compelling candidate for applications in materials science. Future research will likely explore its potential in a variety of cutting-edge areas.

One promising avenue is in the field of organic electronics. The extended π-conjugation of the naphthalene unit suggests that this compound, or polymers derived from it, could exhibit interesting charge-transport properties. This opens the door to its investigation as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

The presence of a hydroxyl group and a nitrogen atom also makes this compound an interesting candidate for the development of chemical sensors. These functional groups can act as binding sites for specific analytes, and a change in the photophysical properties of the molecule upon binding could form the basis of a sensing mechanism.

Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions suggests that this compound could be used as a ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, catalysis, and separation technologies.

| Materials Science Application | Rationale |

| Organic Electronics (OLEDs, OFETs, OPVs) | Extended π-conjugation from the naphthalene unit may facilitate charge transport. |

| Chemical Sensors | The hydroxyl and pyridine functionalities can act as analyte binding sites. |

| Metal-Organic Frameworks (MOFs) | The pyridine nitrogen can coordinate to metal centers, forming extended structures. |

| Luminescent Materials | The aromatic nature of the compound suggests potential for interesting photophysical properties. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Naphthalen-2-yl)pyridin-3-ol, and how do reaction conditions influence yield?

- Methodology :

- A solvent-free, one-pot synthesis method involves reacting nicotinaldehyde derivatives with naphthalen-2-ol and amines (e.g., pyrrolidine) at 100°C for 5 hours, followed by refluxing in ethanol to crystallize the product .

- Alternative routes include coupling pyridinols with halogenated naphthalene derivatives under Suzuki-Miyaura conditions, requiring palladium catalysts and controlled inert atmospheres .

- Key Factors :

- Temperature (>100°C) and solvent polarity significantly impact yield. Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may require post-reaction purification .

- Table 1: Representative Reaction Conditions and Yields:

| Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Nicotinaldehyde, Naphthalen-2-ol, Pyrrolidine | Solvent-free | 100 | 65–72 |

| 3-Iodopyridin-3-ol, Naphthalene-2-boronic acid | DMF | 120 | 58–63 |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Structural Analysis :

- X-ray crystallography (using SHELX software) resolves bond angles (e.g., C7–C6–C10 = 116.9°) and hydrogen-bonding interactions (O1–H1···N1 = 2.57 Å) .

- NMR : NMR distinguishes hydroxyl protons (δ 8.2–10.5 ppm) and naphthyl aromatic protons (δ 7.3–8.1 ppm). NMR confirms substitution patterns via carbonyl (δ 165–170 ppm) and pyridine ring carbons .

- Best Practices :

- For crystallography, slow evaporation from ethanol yields high-quality crystals. Hydrogen atoms are refined using a riding model with SHELXL .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Approach :

- Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. The naphthyl group lowers LUMO energy, enhancing electron-deficient pyridine reactivity .

- Validation :

- Compare computed IR spectra with experimental data (e.g., O–H stretch at 3200–3400 cm) to validate models .

Q. What strategies optimize the compound’s bioactivity against drug-resistant bacteria?

- Structure-Activity Relationship (SAR) :

- Introducing electron-withdrawing groups (e.g., –CF) at the pyridine 6-position enhances membrane permeability. Bromine at the 2-position allows selective substitution for derivatization .

- Table 2: MIC Values for Structural Analogs:

| Derivative | MIC (µg/mL) vs. S. aureus |

|---|---|

| 5-(3-Chloro-4-methylphenyl)pyridin-3-ol | 8.2 |

| 5-(3-Bromo-4-methylphenyl)pyridin-3-ol | 6.5 |

| Parent compound | 12.4 |

- Experimental Design :

- Combine MIC/MBC assays with fluorescence microscopy (propidium iodide staining) to assess membrane disruption .

Q. How can researchers resolve contradictions in crystallographic data when hydrogen bonding patterns are inconsistent?

- Troubleshooting :

- Use SHELXL’s twin refinement for data with pseudo-merohedral twinning. Adjust parameters to account for disorder in hydroxyl groups .

- Validate hydrogen bonds using Hirshfeld surface analysis, comparing values across datasets .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

- Asymmetric catalysis with chiral ligands (e.g., BINAP) in Suzuki couplings achieves >90% ee. Monitor enantiopurity via chiral HPLC (e.g., Chiralpak IC column) .

- Pitfalls :

- Racemization occurs at high temperatures (>80°C). Use low-boiling solvents (e.g., THF) to minimize thermal exposure .

Data Contradictions and Resolution

Q. How to address discrepancies in reported antibacterial activity across studies?

- Root Cause :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.